molecular formula C22H21NO4 B12465201 phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12465201
M. Wt: 363.4 g/mol
InChI Key: VCZXULSCNXPJGH-UHFFFAOYSA-N
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Description

Phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with the molecular formula C22H21NO4 This compound is characterized by the presence of a phenyl group, a benzoate ester, and a 5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl moiety

Preparation Methods

The synthesis of phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl with phenyl benzoate under specific conditions. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as hydroxide ions can replace the ester group to form carboxylates.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

Phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

phenyl 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C22H21NO4/c1-14-10-11-18-19(12-14)21(25)23(20(18)24)16-7-5-6-15(13-16)22(26)27-17-8-3-2-4-9-17/h2-9,13-14,18-19H,10-12H2,1H3

InChI Key

VCZXULSCNXPJGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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